molecular formula C11H20N2O3 B8199397 (R)-tert-Butyl 3-(2-amino-2-oxoethyl)pyrrolidine-1-carboxylate

(R)-tert-Butyl 3-(2-amino-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B8199397
M. Wt: 228.29 g/mol
InChI Key: YNICKZBCFXMJGJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-Butyl 3-(2-amino-2-oxoethyl)pyrrolidine-1-carboxylate is a chiral compound that features a pyrrolidine ring substituted with a tert-butyl ester group and an amino-oxoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(2-amino-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-(2-amino-2-oxoethyl)pyrrolidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-oxoethyl side chain, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amino-oxoethyl side chain, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(2-amino-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl 3-(2-amino-2-oxoethyl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration, which can impart distinct reactivity and selectivity in chemical reactions. This makes it valuable in applications requiring high enantioselectivity .

Properties

IUPAC Name

tert-butyl (3R)-3-(2-amino-2-oxoethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-13)6-9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNICKZBCFXMJGJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.